11-Tridecyn-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tridec-11-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h14H,4-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYUWRZJJAYBJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCCCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334419 | |
| Record name | 11-Tridecyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33925-75-6 | |
| Record name | 11-Tridecyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Chemoecological Relevance of 11 Tridecyn 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Alkynol Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the protons and carbons.
In the ¹H NMR spectrum of this compound, distinct signals correspond to the different types of protons in the molecule. The terminal alkyne proton (≡C-H) is expected to appear in a characteristic region of the spectrum. The protons of the methylene (B1212753) group attached to the hydroxyl function (-CH₂-OH) typically show a triplet pattern due to coupling with the adjacent methylene group. The long alkyl chain protons (-CH₂-) would produce a large, complex multiplet in the upfield region of the spectrum. The hydroxyl proton (-OH) signal can vary in position and may appear as a broad singlet.
¹³C NMR spectroscopy provides complementary information, with each unique carbon atom in the structure giving a distinct signal. The two sp-hybridized carbons of the alkyne group (C≡C) resonate in a characteristic downfield region. The carbon atom bonded to the hydroxyl group (C-1) is also shifted downfield due to the electronegativity of the oxygen atom. The remaining methylene carbons of the long alkyl chain appear as a series of signals in the aliphatic region of the spectrum.
The combination of ¹H and ¹³C NMR, often supplemented by two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the complete and precise assignment of all proton and carbon signals, confirming the structure of this compound.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-1 (-CH₂OH) | ~3.6 | Triplet (t) |
| H-2 (-CH₂CH₂OH) | ~1.6 | Multiplet (m) |
| H-3 to H-10 (-(CH₂)₈-) | ~1.3-1.4 | Multiplet (m) |
| H-12 (-CH₂C≡CH) | ~2.2 | Triplet (t) |
| H-13 (≡C-H) | ~1.9 | Triplet (t) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (-CH₂OH) | ~62 |
| C-2 to C-10 (-(CH₂)₉-) | ~25-33 |
| C-11 (-C≡CH) | ~84 |
| C-12 (-CH₂C≡CH) | ~18 |
Mass Spectrometry (MS) in Alkynol Identification and Trace Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₁₃H₂₄O, the exact molecular weight is 196.33 g/mol nist.gov.
In electron ionization (EI) mass spectrometry, the this compound molecule is ionized, forming a molecular ion (M⁺•). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of these ions versus their relative abundance.
The mass spectrum of this compound would be expected to show a molecular ion peak at m/z 196. A common fragmentation pathway for primary alcohols is the loss of a water molecule (H₂O), which would lead to a peak at m/z 178 (M-18). Another typical fragmentation is the alpha-cleavage, the breaking of the C1-C2 bond, which would result in a fragment containing the hydroxyl group. Cleavage along the long hydrocarbon chain also occurs, producing a series of fragment ions separated by 14 mass units, corresponding to the loss of CH₂ groups. The specific fragmentation pattern serves as a molecular fingerprint, allowing for the confident identification of this compound, even in complex mixtures, and enabling its detection at trace levels libretexts.org.
Table 3: Characteristic Mass Spectrometry Data for this compound
| Feature | Description | m/z Value |
|---|---|---|
| Molecular Formula | C₁₃H₂₄O | - |
| Molecular Weight | 196.33 | - |
| Molecular Ion (M⁺•) | Peak corresponding to the intact molecule | 196 |
| M-18 Fragment | Loss of a water molecule (H₂O) | 178 |
Infrared (IR) Spectroscopy for Functional Group Characterization of Alkynols
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, absorbing energy. An IR spectrum plots the amount of light transmitted versus its wavenumber (cm⁻¹), revealing these characteristic absorption bands.
The IR spectrum of this compound displays several key absorption bands that confirm its identity as a terminal alkynol.
O-H Stretch: A strong and broad absorption band is observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadening is due to intermolecular hydrogen bonding openstax.orgpressbooks.pub.
≡C-H Stretch: A sharp, strong absorption peak typically appears around 3300 cm⁻¹. This is a highly diagnostic peak for a terminal alkyne, representing the stretching of the bond between the sp-hybridized carbon and the terminal hydrogen dummies.com.
C≡C Stretch: The carbon-carbon triple bond stretch gives rise to a weak to medium, sharp absorption band in the range of 2100-2260 cm⁻¹. The intensity of this peak can be variable masterorganicchemistry.com.
C-H Stretch (sp³): Strong, sharp peaks are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). These are due to the C-H stretching vibrations of the long sp³-hybridized alkyl chain openstax.org.
C-O Stretch: A strong absorption in the fingerprint region, typically between 1050-1150 cm⁻¹, corresponds to the C-O stretching vibration of the primary alcohol.
The combination of these specific absorption bands provides definitive evidence for the presence of the hydroxyl, terminal alkyne, and alkane portions of the this compound molecule nist.gov.
Table 4: Key IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| Alcohol (-OH) | O-H Stretch | 3200 - 3600 (Broad, Strong) |
| Terminal Alkyne (≡C-H) | ≡C-H Stretch | ~3300 (Sharp, Strong) |
| Alkyne (-C≡C-) | C≡C Stretch | 2100 - 2260 (Sharp, Weak-Medium) |
| Alkane (-CH₂-, -CH₃) | C-H Stretch | 2850 - 2960 (Strong) |
Chromatographic Techniques for Alkynol Separation and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. These techniques are vital for isolating this compound and assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and semi-volatile compounds like this compound.
In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. An inert carrier gas (mobile phase) sweeps the vaporized sample through a long, thin column containing the stationary phase. Because this compound is a relatively polar alcohol, it may require derivatization (e.g., silylation) to increase its volatility and prevent peak tailing, although analysis is also possible on polar GC columns. The components of the sample separate based on their boiling points and interactions with the stationary phase. This compound will elute from the column at a specific retention time, which is a characteristic property under a given set of conditions (e.g., column type, temperature program, and carrier gas flow rate).
As the separated compound elutes from the GC column, it enters the mass spectrometer, which serves as the detector. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum. This provides definitive identification of the compound eluting at that retention time. The NIST (National Institute of Standards and Technology) database contains reference mass spectra for this compound, which can be used to confirm its identity in a sample nist.gov. GC-MS is thus used for both qualitative identification and quantitative analysis to determine the purity of this compound.
Preparative Medium Pressure Liquid Chromatography (pMPLC) is a purification technique that bridges the gap between low-pressure column chromatography and high-performance liquid chromatography (HPLC). It operates at moderate pressures, allowing for the use of smaller particle size stationary phases than traditional column chromatography, which leads to higher resolution and more efficient separations researchgate.net. pMPLC is well-suited for purifying gram-to-kilogram quantities of compounds, making it a valuable tool for isolating this compound after its synthesis.
For the purification of this compound, a normal-phase or reversed-phase stationary phase could be employed. In normal-phase pMPLC, a polar stationary phase (like silica (B1680970) gel) is used with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). The polar hydroxyl group of this compound would interact strongly with the silica, and its elution would be controlled by adjusting the polarity of the mobile phase. In reversed-phase pMPLC, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (e.g., methanol/water or acetonitrile/water mixtures). The separation is based on hydrophobic interactions. The choice between normal- and reversed-phase depends on the nature of the impurities to be removed. The system allows for automated fraction collection, enhancing the efficiency of the purification process welch-us.comaralyse.tech.
Advanced Chiral Analysis Methods for Alkynols and Derivatives
Chirality is a geometric property of some molecules that are non-superimposable on their mirror images. This compound, having no stereocenter, is an achiral molecule. Therefore, chiral analysis methods are not applicable for its separation into enantiomers.
However, these techniques are crucial for derivatives of alkynols or related chiral compounds where a stereocenter is present. If, for example, this compound were used as a synthon to create a chiral secondary alcohol, determining the enantiomeric purity of the product would be essential. Advanced methods for this purpose include chiral chromatography, both gas (chiral GC) and liquid (chiral HPLC).
In chiral HPLC, separation is achieved by using a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers sigmaaldrich.com.
For some alkynes that lack a strong UV chromophore for HPLC detection, a pre-column derivatization strategy can be employed. This involves reacting the alkyne with a reagent to form a derivative that is more easily detectable and separable. For instance, chiral alkynes can be complexed with dicobalt octacarbonyl. These stable cobalt-complexes can then be analyzed and separated by chiral column HPLC nih.govmdpi.com. While not directly applicable to this compound itself, these advanced chiral analysis methods are fundamental in the broader field of alkynol research for compounds that do possess stereocenters.
Catalytic and Stoichiometric Reduction of the Alkynyl Moiety
The triple bond of this compound is highly amenable to reduction, which can be controlled to yield either the corresponding alkene or alkane. The choice of catalyst and reaction conditions dictates the outcome of the hydrogenation process.
Selective reduction, or semi-hydrogenation, of the alkynyl group is a critical transformation that allows for the stereospecific synthesis of alkenols.
Cis (Z)-Alkenol Formation : To produce the cis or (Z)-alkene, catalysts with reduced activity are employed. The most common of these is Lindlar's catalyst, which consists of palladium supported on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline. organicchemistrytutor.comchemistrysteps.comthieme-connect.de This deactivation prevents over-reduction to the alkane, halting the reaction at the alkene stage. organicchemistrytutor.comchemistrysteps.com The mechanism involves the syn-addition of hydrogen across the triple bond, resulting in the cis stereochemistry. organicchemistrytutor.com
Trans (E)-Alkenol Formation : The synthesis of trans or (E)-alkenes is achieved through a dissolving metal reduction. chemistrysteps.commasterorganicchemistry.com This typically involves using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. chemistrysteps.commasterorganicchemistry.com The mechanism proceeds through a radical anion intermediate, and the addition of hydrogen occurs in an anti-fashion, leading to the thermodynamically more stable trans product. chemistrysteps.com
Complete Hydrogenation to Alkane-ol : Full reduction of the alkyne to an alkane is readily accomplished using more active hydrogenation catalysts. chemistrysteps.com Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere will efficiently convert the triple bond of this compound to a single bond, yielding 1-tridecanol. chemistrysteps.comthieme-connect.de
Interactive Data Table: Reduction Products of this compound
| Starting Material | Reagent/Catalyst | Product Name | Product Structure | Stereochemistry |
|---|---|---|---|---|
| This compound | H₂, Lindlar's Catalyst | (Z)-11-Tridecen-1-ol | C₁₃H₂₆O | Cis (Z) |
| This compound | Na, NH₃ (l) | (E)-11-Tridecen-1-ol | C₁₃H₂₆O | Trans (E) |
| This compound | H₂, Pd/C | 1-Tridecanol | C₁₃H₂₈O | N/A |
Functional Group Interconversions on the Alkynol Scaffold
The primary alcohol group of this compound can be converted into a variety of other functional groups, significantly expanding its synthetic utility. These interconversions are standard procedures in organic synthesis. ub.eduvanderbilt.edu
Conversion to Alkyl Halides : The hydroxyl group can be substituted by a halogen to form an alkyl halide. Reagents like thionyl chloride (SOCl₂) are used for chlorination, while phosphorus tribromide (PBr₃) is effective for bromination. vanderbilt.edu
Conversion to Sulfonate Esters : A common strategy to enhance the leaving group ability of the alcohol is to convert it into a sulfonate ester, such as a tosylate or mesylate. ub.edunih.gov This is typically achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. vanderbilt.edunih.govyoutube.com The resulting tosylate is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions. youtube.com
Derivatization Strategies for Enhanced Reactivity or Specific Applications
Derivatization involves chemically modifying a compound to make it more suitable for a specific application or analysis. For this compound, this often involves transformations of the hydroxyl group.
Common derivatization methods for alcohols include acylation and alkylation. libretexts.org
Acylation : The alcohol can be converted to an ester through acylation. For instance, reaction with acetic anhydride (B1165640) will yield 11-tridecyn-1-yl acetate. This transformation is particularly relevant in pheromone synthesis, as many insect pheromones are acetate esters. researchgate.netnih.gov
Protection Strategies : In multi-step syntheses, it is often necessary to "protect" the hydroxyl group to prevent it from reacting while another part of the molecule is being modified. This involves converting the alcohol into a protecting group, such as a silyl (B83357) ether (e.g., using TMS-Cl) or a tetrahydropyranyl (THP) ether. These groups are stable under various reaction conditions but can be easily removed later. nih.gov
Interactive Data Table: Derivatives of this compound
| Derivative Type | Reagent | Product Functional Group | Purpose |
|---|---|---|---|
| Tosylate | Tosyl Chloride (TsCl) | -OTs | Create a good leaving group for substitution reactions. youtube.com |
| Acetate Ester | Acetic Anhydride | -OAc | Pheromone component synthesis, alter volatility. researchgate.net |
| Alkyl Halide | PBr₃ or SOCl₂ | -Br or -Cl | Precursor for Grignard reagents or substitution reactions. vanderbilt.edu |
| Silyl Ether | TMS-Cl | -OTMS | Protect the alcohol group during other reactions. nih.gov |
Role as a Precursor in the Synthesis of Pheromones and Analogues
Long-chain alkynols are fundamental building blocks in the synthesis of insect pheromones, which are often unsaturated long-chain alcohols, acetates, or aldehydes. nih.govnih.gov this compound is a valuable starting material for creating longer-chain pheromones through carbon-carbon bond-forming reactions at the terminal alkyne.
A key synthetic strategy involves the deprotonation of the terminal alkyne with a strong base, such as n-butyllithium (n-BuLi), to form a lithium acetylide. This potent nucleophile can then react with an alkyl halide in an alkylation reaction to extend the carbon chain. nih.gov For example, reacting the acetylide of this compound with methyl iodide would produce 11-tetradecyn-1-ol. This new, longer alkynol can then be selectively hydrogenated (as described in section 5.1.1) to yield pheromone components like (Z)-11-tetradecen-1-ol or its acetate derivative, (Z)-11-tetradecenyl acetate. researchgate.net This specific acetate is a primary component of the sex pheromone for the European corn borer, Ostrinia nubilalis. nih.goveje.cz
Oxidative and Reductive Transformations
Beyond the reduction of the alkyne, both functional groups of this compound can undergo various oxidative and reductive transformations.
Reductive Transformations : As detailed in section 5.1, the primary reductive transformation involves the hydrogenation of the alkyne moiety to an alkene or alkane.
Oxidative Transformations : The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. chemistrysteps.comwikipedia.org
To Aldehydes : Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) will oxidize the primary alcohol to an aldehyde, yielding 11-tridecynal, while leaving the alkyne intact. masterorganicchemistry.com This is a crucial step in synthesizing pheromones that are aldehydes. nih.gov
To Carboxylic Acids : Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromic acid (formed from CrO₃ in H₂SO₄, also known as the Jones reagent), will oxidize the primary alcohol all the way to a carboxylic acid, forming 11-tridecynoic acid. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com
Molecular Modeling and Conformational Analysis of Alkynols
Molecular modeling and conformational analysis are pivotal in understanding the three-dimensional structure of flexible molecules such as this compound. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation around single bonds. libretexts.org For a long-chain alkynol, the numerous single bonds in its undecyl chain allow for a vast number of potential conformations.
The stability of these conformers is influenced by several factors, including torsional strain (from eclipsing bonds) and steric interactions (repulsion between bulky groups). libretexts.org The most stable conformations, such as the all-'anti' arrangement, are generally preferred, but 'gauche' interactions can introduce bends and kinks in the carbon chain. libretexts.org A key structural feature of this compound is the terminal alkyne group, where the sp-hybridized carbons enforce a linear geometry with a bond angle of approximately 180°. unacademy.comsolubilityofthings.com This rigidity at one end of the molecule contrasts with the flexibility of the long alkyl chain.
Computational methods employ force fields or quantum mechanics to calculate the potential energy of different conformers. By systematically rotating bonds and calculating the associated energy, a potential energy surface can be mapped to identify low-energy, stable conformations.
Table 1: Illustrative Conformational Energy Profile of a C-C Bond in an Alkyl Chain
| Dihedral Angle | Conformation | Relative Potential Energy (kJ/mol) | Description |
|---|---|---|---|
| 0° | Eclipsed | ~20 | Highest energy; maximum torsional strain. |
| 60° | Gauche | ~3.8 | Staggered conformation; some steric interaction. |
| 120° | Eclipsed | ~16 | High energy; torsional and steric strain. |
| 180° | Anti | 0 | Lowest energy; most stable staggered conformation. libretexts.org |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for elucidating the electronic structure and predicting the reactivity of alkynols. researchgate.netnih.gov The defining feature of this compound is its carbon-carbon triple bond, which consists of one strong sigma (σ) bond and two weaker pi (π) bonds. libretexts.orgpearson.com This creates a region of high electron density, making the alkyne group nucleophilic and susceptible to electrophilic addition reactions. solubilityofthings.comlibretexts.org
DFT calculations can determine various electronic properties that serve as reactivity descriptors:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how a molecule will react. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap indicates the molecule's chemical stability.
Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would show a high negative potential around the π-system of the triple bond.
Table 2: Hypothetical Reactivity Descriptors for this compound (Calculated via DFT)
| Property | Predicted Value | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -9.5 eV | Indicates the energy of the most available electrons (in the π-bond) for reaction. |
| LUMO Energy | +1.2 eV | Indicates the energy of the lowest-energy orbital to accept electrons. |
| HOMO-LUMO Gap | 10.7 eV | A large gap suggests high kinetic stability. |
| Dipole Moment | ~1.7 D | Arises from the polar C-O and O-H bonds, influencing solubility and intermolecular interactions. |
Predictive Studies for Optimized Synthetic Pathways
Computational tools are increasingly used to design and optimize synthetic routes for organic molecules. nih.gov For a target molecule like this compound, computational methods can assist in several ways:
Retrosynthesis Analysis: Software programs can apply retrosynthetic logic to break down the target molecule into simpler, commercially available starting materials. frontiersin.org This process can suggest multiple potential synthetic pathways for evaluation.
Reaction Prediction: By combining rule-based algorithms with machine learning, modern computational tools can predict the likely products of a given set of reactants and reagents. nih.govrsc.org This helps chemists screen potential reactions and avoid unproductive experimental routes.
Feasibility and Yield Prediction: Quantum chemical calculations can model the transition states and reaction energy profiles for key steps in a proposed synthesis. nih.gov This allows for the prediction of reaction feasibility and can help in optimizing conditions (e.g., temperature, catalyst) to maximize yield. For instance, computational studies have been used to predict the successful synthesis of strained alkynes by modeling the elimination reaction from an anionic precursor, a principle applicable to designing efficient syntheses. peerj.com A common strategy for synthesizing terminal alkynols involves the "alkyne zipper reaction," where an internal alkyne is isomerized to the terminal position, a process that can be modeled computationally. mdpi.com
Simulations of Alkynol-Biomolecule Interactions and Binding Mechanisms
Molecular docking is a powerful computational technique used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a macromolecule, typically a protein or enzyme. nih.govjournalspub.info This method is fundamental in drug discovery and in understanding the biological roles of molecules like insect pheromones, a class to which long-chain unsaturated alcohols often belong.
The docking process involves two main steps:
Sampling: The algorithm generates a multitude of possible orientations and conformations of the ligand within the protein's binding pocket. nih.gov
Scoring: A scoring function then estimates the binding affinity (often expressed as a binding energy or score) for each generated "pose." Lower scores typically indicate more favorable binding. youtube.comresearchgate.net
These simulations allow researchers to visualize the specific interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-protein complex. youtube.com For this compound, the terminal hydroxyl group could act as a hydrogen bond donor or acceptor, while the long alkyl chain would likely form hydrophobic interactions within a nonpolar pocket of the receptor.
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Pheromone-Binding Protein
| Binding Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| 1 | -7.8 | SER-89 | Hydrogen Bond (with -OH group) |
| LEU-45, ILE-112, PHE-120 | Hydrophobic (with alkyl chain) | ||
| 2 | -7.2 | THR-92 | Hydrogen Bond (with -OH group) |
| VAL-50, ALA-108, TRP-115 | Hydrophobic (with alkyl chain) |
Application of In Silico Methods for Spectroscopic Data Interpretation
Computational chemistry provides highly valuable tools for predicting and interpreting spectroscopic data, which is crucial for the structural elucidation of newly synthesized compounds. nih.govivanmr.com DFT calculations are widely used to compute the NMR and IR spectra of organic molecules with a high degree of accuracy. researchgate.netacs.org
NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), computational software can predict the chemical shifts for a given molecular structure. nih.govresearchgate.net These predicted shifts can be compared with experimental data to confirm a proposed structure or to assign ambiguous signals in a complex spectrum.
IR Spectroscopy: The vibrational frequencies of a molecule can also be calculated using quantum methods. researchgate.net These frequencies correspond to the absorption peaks in an IR spectrum. This allows researchers to assign specific peaks to the vibrations of particular functional groups, such as the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and the ≡C-H stretch of the terminal alkyne in this compound.
Table 4: Predicted vs. Typical Experimental Spectroscopic Data for this compound
| Spectroscopy | Functional Group | Predicted Value (Computational) | Typical Experimental Range |
|---|---|---|---|
| IR | O-H stretch | ~3400 cm⁻¹ | 3200-3600 cm⁻¹ (broad) |
| IR | ≡C-H stretch | ~3310 cm⁻¹ | ~3300 cm⁻¹ (sharp) |
| IR | C≡C stretch | ~2120 cm⁻¹ | 2100-2260 cm⁻¹ (weak) |
| ¹³C NMR | C-OH | ~62 ppm | 50-65 ppm |
| ¹³C NMR | ≡C -H | ~85 ppm | 80-90 ppm |
| ¹³C NMR | -C≡ | ~68 ppm | 65-75 ppm |
Future Research Directions and Emerging Applications
Exploration of Novel Biosynthetic Pathways for Long-Chain Alkynols
Future research could focus on identifying and characterizing enzymatic pathways or microbial fermentation processes capable of producing long-chain alkynols. This would offer sustainable and potentially more cost-effective routes for obtaining these compounds, moving away from complex chemical syntheses. Understanding the biosynthesis of polyynes and the modification of fatty acids in organisms could provide insights into novel biocatalytic strategies.
Development of Greener and More Sustainable Synthetic Methodologies
There is a continuous need for developing environmentally friendly synthesis methods. This includes exploring catalytic systems that operate efficiently in water or other benign solvents, minimize waste generation, and utilize renewable feedstocks. Research into novel metal catalysts, organocatalysis, photoredox catalysis, and flow chemistry for alkynol synthesis is crucial for advancing sustainable chemical manufacturing acs.orgmdpi.comrsc.orgrsc.orgacs.orgpnas.org.
Integration of Advanced Analytical Techniques for Complex Biological and Environmental Matrices
To better understand the roles of 11-Tridecyn-1-ol in biological systems and environmental contexts, advanced analytical techniques are essential. Developing highly sensitive and selective methods, such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) or gas chromatography-high-resolution mass spectrometry (GC-HRMS), will enable accurate detection and quantification in complex matrices like insect cuticular lipids, plant extracts, or environmental samples.
Interdisciplinary Studies Bridging Synthetic Chemistry, Chemical Ecology, and Biochemistry
Future research should foster collaboration between synthetic chemists, chemical ecologists, and biochemists. This interdisciplinary approach can facilitate the synthesis of specific alkynol analogues with tailored properties to investigate their precise roles in chemical communication, such as insect pheromones or plant signaling molecules rsc.orgnih.govresearchgate.netwikipedia.org. Understanding the biochemical pathways involved in their synthesis, metabolism, and interaction with biological targets is key.
Design and Synthesis of Novel Bioactive Alkynol Analogues for Mechanistic Probes
The development of novel alkynol analogues with specific modifications, such as fluorescent tags or bioorthogonal functional groups (e.g., azides), can serve as powerful tools for mechanistic studies. These "clickable" alkynols can be used to trace metabolic pathways, identify protein targets, or study cellular processes through techniques like alkyne-based click chemistry frontiersin.orgnih.gov. Such probes are invaluable for dissecting complex biological mechanisms and discovering new therapeutic targets or diagnostic markers.
Q & A
Q. How should researchers resolve contradictions in reported spectral data for this compound across studies?
- Methodological Answer : Perform meta-analysis of conflicting data by comparing experimental conditions (e.g., solvent effects in NMR, temperature during MS analysis). Replicate key experiments under standardized protocols and validate results using orthogonal techniques (e.g., X-ray crystallography for structural confirmation). Publish corrigenda if systematic errors (e.g., calibration drift) are identified .
Q. What strategies optimize the yield of this compound in multi-step syntheses, particularly in stereoselective reactions?
- Methodological Answer : Employ design of experiments (DoE) to test variables like catalyst loading (e.g., Cu(I) for alkyne coupling), reaction time, and temperature. Use in-situ monitoring (e.g., Raman spectroscopy) to track intermediate formation. For stereoselective steps, screen chiral auxiliaries or enzymes (e.g., lipases) and validate enantiomeric excess via chiral HPLC .
Q. How does this compound’s stability vary under photolytic vs. thermal conditions, and what degradation products form?
- Methodological Answer : Conduct accelerated stability studies using QSPR models to predict degradation pathways. Expose samples to UV light (300–400 nm) and elevated temperatures (40–80°C), then analyze degradation products via LC-MS. Identify major byproducts (e.g., ketones from oxidation) and propose mechanisms using computational tools (e.g., DFT calculations) .
Q. What are the best practices for documenting and archiving raw data from this compound studies to ensure reproducibility?
- Methodological Answer : Maintain lab notebooks with timestamped entries, raw spectra, and instrument calibration logs. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for digital store in repositories like Zenodo with DOI assignments. Include metadata such as solvent purity, humidity, and operator details .
Q. How can researchers address discrepancies between computational predictions and experimental results for this compound’s physicochemical properties?
- Methodological Answer : Re-evaluate computational parameters (e.g., basis sets in DFT, force fields in MD simulations) and compare with experimental data (e.g., logP via shake-flask method). Use sensitivity analysis to identify error-prone variables. Collaborate with computational chemists to refine models .
Methodological Notes
- Data Validation : Always cross-check spectral data against NIST Chemistry WebBook entries or peer-reviewed benchmarks .
- Ethical Reporting : Disclose conflicts (e.g., vendor partnerships) and adhere to journal guidelines for supplemental data (e.g., crystallographic files deposited in CCDC) .
- Contradiction Analysis : Apply TRIZ principles to systematically address technical contradictions in synthesis or analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
